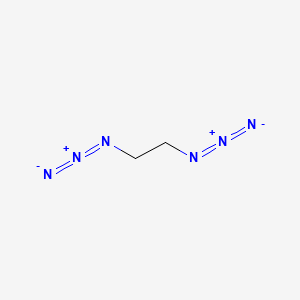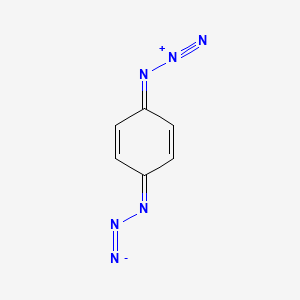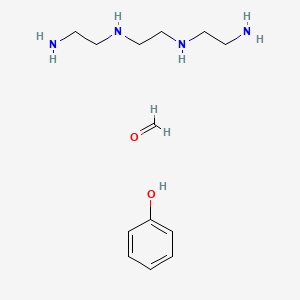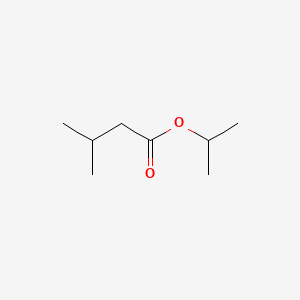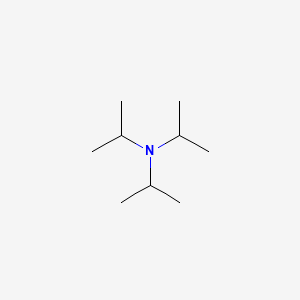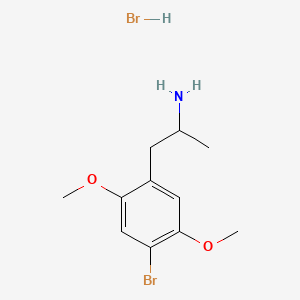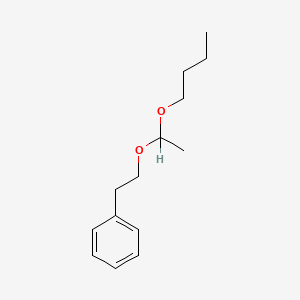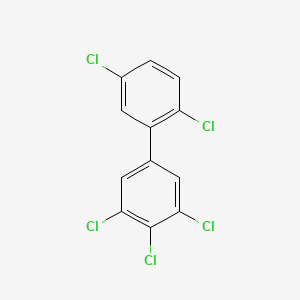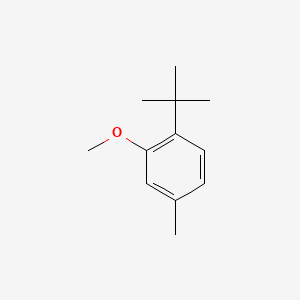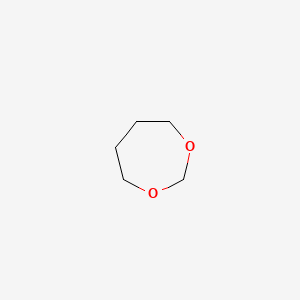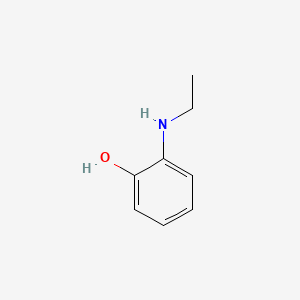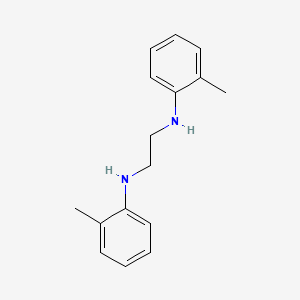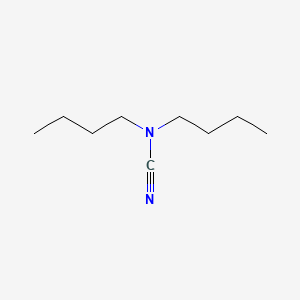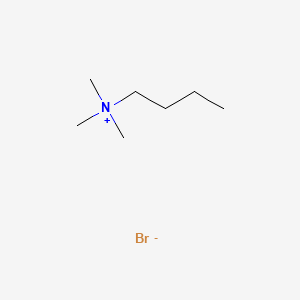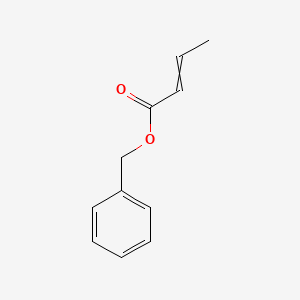
2-Butenoic acid, phenylmethyl ester
Vue d'ensemble
Description
“2-Butenoic acid, phenylmethyl ester” is also known as "Benzyl crotonate" . It has the molecular formula C11H12O2 . It is a substance with a molecular weight of 178.2277 .
Molecular Structure Analysis
The molecular structure of “2-Butenoic acid, phenylmethyl ester” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Esters, including “2-Butenoic acid, phenylmethyl ester”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique
Chemoenzymatic Synthesis Studies
- Application : 2-Butenoic acid, phenylmethyl ester, plays a role in chemoenzymatic synthesis processes. Studies have examined the alkylation of dienolates derived from crotonic and vinylacetic acids, utilizing this compound in the production of isomerically pure acids through chemoselective enzymatic esterification and enzyme-catalyzed hydrolysis processes (Borys et al., 2018).
Fluorogenic Labeling in HPLC
- Application : This compound has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. It reacts selectively and rapidly with thiols to produce fluorescent adducts, aiding in the separation and detection of compounds like glutathione and cysteine in pharmaceutical formulations (Gatti et al., 1990).
Synthesis and Characterization
- Application : Research has explored the synthesis and characterization of various esters of 2-butenoic acid, including phenylmethyl ester. This includes studies on the synthesis of stereodefined alkyl 2-alkenoates and their applications in organic chemistry, demonstrating the versatility of these compounds in creating structurally diverse molecules (Rossi et al., 1992).
Histone Deacetylase Inhibition
- Application : Aryl butenoic acid derivatives, including the phenylmethyl ester of 2-butenoic acid, have been synthesized and evaluated for their potential as histone deacetylase inhibitors. These compounds have shown promising activities in in vitro assays and molecular docking studies, indicating their potential in therapeutic applications (Eşiyok et al., 2014).
Catalytic Systems and Reactions
- Application : 2-Butenoic acid, phenylmethyl ester, has been studied in the context of catalytic systems and reactions, such as alkoxycarbonylation of alkynes. These studies explore the mechanisms involved and the potential applications of these reactions in the synthesis of various chemical compounds (Scrivanti et al., 1998).
Safety And Hazards
“2-Butenoic acid, phenylmethyl ester” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fume, gas, mist, spray, vapors, washing hands, forearms, and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, and protective gloves .
Propriétés
IUPAC Name |
benzyl but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPTYZLUYHXITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070318 | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenoic acid, phenylmethyl ester | |
CAS RN |
65416-24-2 | |
| Record name | Benzyl crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



